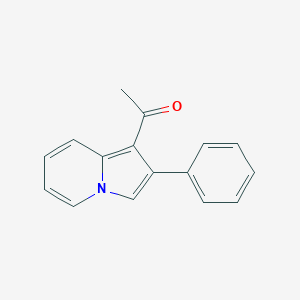

1-(2-Phenyl-1-indolizinyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-(2-phenylindolizin-1-yl)ethanone |

InChI |

InChI=1S/C16H13NO/c1-12(18)16-14(13-7-3-2-4-8-13)11-17-10-6-5-9-15(16)17/h2-11H,1H3 |

InChI Key |

KIVSSXMHAMAZLU-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C2C=CC=CN2C=C1C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)C1=C2C=CC=CN2C=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Elucidation in Indolizine Formation

Detailed Mechanistic Pathways of Key Synthetic Reactions

The construction of the indolizine (B1195054) ring system is predominantly accomplished via two major strategies: the Tschitschibabin reaction and 1,3-dipolar cycloadditions. Other significant methods include multicomponent reactions and intramolecular cyclizations.

Tschitschibabin Indolizine Synthesis: This classical method involves the acid-catalyzed reaction of a pyridine (B92270) derivative bearing a reactive methylene (B1212753) group at the 2-position with an α-halocarbonyl compound. The mechanism commences with the N-alkylation of the pyridine to form a pyridinium (B92312) salt. Subsequent treatment with a base generates a pyridinium ylide, which undergoes an intramolecular aldol-type condensation followed by dehydration to yield the aromatic indolizine ring. d-nb.infohep.com.cn A variation of this reaction involves the solvolysis of 4-alkoxycarbonyl-3-oxo-1,2,3,4-tetrahydroquinolizinium ylides, which can lead to different products depending on the solvent system used. nih.gov

1,3-Dipolar Cycloaddition: This is arguably the most versatile and widely employed method for indolizine synthesis. rsc.orgchim.it The reaction is a concerted [3+2] cycloaddition between a pyridinium ylide (the 1,3-dipole) and a suitable dipolarophile, typically an activated alkyne or alkene. rsc.orgorganic-chemistry.org The pyridinium ylide is most often generated in situ from the corresponding pyridinium salt by deprotonation with a base. researchgate.netresearchgate.net The cycloaddition initially forms a non-aromatic dihydroindolizine or tetrahydroindolizine intermediate. researchgate.netbeilstein-journals.org This intermediate is then aromatized, often through oxidation (e.g., by air or an added oxidant) or elimination of a leaving group, to furnish the final indolizine product. beilstein-journals.orgrsc.org

Multicomponent Reactions (MCRs): These reactions offer an efficient approach to complex indolizine structures in a single operation. ua.es A notable example is the copper-catalyzed reaction of a 2-pyridinecarbaldehyde derivative, a secondary amine, and a terminal alkyne. ua.es Another powerful MCR involves the copper-catalyzed reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions, proceeding through steps of bromination, 1,3-dipolar cycloaddition, oxidative decarboxylation, and dehydrogenative aromatization. organic-chemistry.org

Intramolecular Cyclization: This strategy relies on the cyclization of appropriately substituted pyridine precursors. chim.it For instance, 2-pyridyl-substituted propargylic acetates can undergo a copper-catalyzed cycloisomerization to yield C-1 oxygenated indolizines. organic-chemistry.org Similarly, palladium-catalyzed reactions of propargylic pyridines with aroyl chlorides proceed via a 5-endo-dig cyclization to form indolizine derivatives. organic-chemistry.org

Role of Intermediates in Indolizine Ring Formation

The mechanistic pathways of indolizine synthesis are characterized by the formation of several key reactive intermediates that dictate the course of the reaction.

Pyridinium Ylides : These are central intermediates in both the Tschitschibabin and 1,3-dipolar cycloaddition pathways. researchgate.netorganic-chemistry.org A pyridinium ylide is a 1,3-dipole with a positive charge on the nitrogen atom and a negative charge on the adjacent exocyclic carbon. researchgate.net Their stability and reactivity are significantly influenced by substituents on the ylidic carbon; electron-withdrawing groups, such as a carbonyl, enhance stability. researchgate.net They are typically generated in situ from pyridinium salts and serve as the key nucleophilic species that initiates the ring-forming cyclization. researchgate.netorganic-chemistry.org

Dihydroindolizine and Tetrahydroindolizine Intermediates : In 1,3-dipolar cycloaddition reactions, the initial cycloadduct formed is a non-aromatic dihydroindolizine or tetrahydroindolizine. researchgate.netbeilstein-journals.org These intermediates are often highly reactive and are typically not isolated. researchgate.net Their subsequent transformation, usually via oxidation or elimination, leads to the formation of the stable, aromatic 10π-electron indolizine system. beilstein-journals.orgmit.edu The successful isolation and characterization of stable dihydroindolizine intermediates in specific cases have provided direct evidence for the proposed mechanistic pathways. mit.edu

Metal-Carbene and Metal-Vinyl Intermediates : In transition-metal-catalyzed syntheses, organometallic intermediates play a crucial role. For example, in a ruthenium-catalyzed three-component reaction, the structural characterization of ruthenium vinyl and ruthenium carbene complexes as key intermediates has been instrumental in elucidating the reaction mechanism. acs.org

Other Key Intermediates : Depending on the specific reaction, other intermediates have been proposed or identified. Kinetic studies of the Tschitschibabin reaction have suggested the involvement of a ketene intermediate in the solvolysis of certain precursors. nih.gov In palladium-catalyzed multicomponent syntheses, 2-ynamide intermediates are formed through oxidative aminocarbonylation before undergoing the final cyclization-rearomatization step.

The table below summarizes the key intermediates and their roles in major indolizine synthetic routes.

| Intermediate Type | Parent Reaction(s) | Role in Ring Formation |

| Pyridinium Ylide | 1,3-Dipolar Cycloaddition, Tschitschibabin Reaction | Acts as the 1,3-dipole or nucleophile that initiates the [3+2] cycloaddition or intramolecular condensation. researchgate.netorganic-chemistry.org |

| Dihydroindolizine | 1,3-Dipolar Cycloaddition | The initial, non-aromatic cycloadduct that undergoes aromatization to form the final indolizine ring. researchgate.netbeilstein-journals.org |

| Ketene Intermediate | Tschitschibabin Reaction (Solvolysis variant) | Proposed intermediate based on kinetic data, leading to rearrangement products. nih.gov |

| Ruthenium Carbene | Ruthenium-catalyzed MCR | A key organometallic intermediate involved in the cross-coupling/cyclization cascade. acs.org |

Influence of Reaction Conditions (e.g., Solvent Effects) on Mechanistic Divergence

Reaction conditions, particularly the choice of solvent and base, can exert profound control over the reaction mechanism, often leading to completely different products from the same set of starting materials. This phenomenon is known as mechanistic divergence.

Solvent Effects: The polarity, proticity, and coordinating ability of the solvent can stabilize different intermediates or transition states, thereby favoring one reaction pathway over another.

A striking example is a copper-catalyzed multicomponent synthesis where reacting a pyridine-2-carbaldehyde, a secondary amine, and a terminal alkyne in dichloromethane (B109758) yields an indolizine. However, conducting the same reaction in the absence of a solvent leads to the formation of a chalcone (B49325). ua.esacs.orgresearchgate.net The solvent is believed to facilitate the cyclization pathway to the indolizine, while solvent-free conditions favor an alternative pathway for chalcone formation.

The reaction of pyridinium ylides with certain dipolarophiles is also highly solvent-dependent. In aprotic solvents, the reaction proceeds via a standard 1,3-dipolar cycloaddition to give indolizines in good yields. Conversely, in protic solvents, a competitive addition-elimination mechanism can dominate, leading to the formation of furan (B31954) byproducts and significantly reducing the yield of the desired indolizine. scispace.com

In the solvolysis of 4-alkoxycarbonyl-3-oxo-1,2,3,4-tetrahydroquinolizinium ylides, the solvent dictates the product. Alcoholysis (using an alcohol as the solvent) affords the rearranged indolizinone product via the Tschitschibabin pathway. In contrast, using more polar solvents like aqueous methanol (B129727) or trifluoroethanol promotes a ring-opening reaction instead of cyclization. nih.gov

The following table details examples of solvent-induced mechanistic divergence in indolizine synthesis.

| Reactants | Solvent | Predominant Mechanism | Product Type |

| Pyridine-2-carbaldehyde + Amine + Alkyne | Dichloromethane | Multicomponent Cyclization | Indolizine ua.esacs.org |

| Pyridine-2-carbaldehyde + Amine + Alkyne | Solvent-Free | Alternative Coupling | Chalcone ua.esacs.org |

| Pyridinium Ylide + Dichloroethene | Aprotic (e.g., THF) | 1,3-Dipolar Cycloaddition | Indolizine scispace.com |

| Pyridinium Ylide + Dichloroethene | Protic (e.g., Methanol) | Addition-Elimination | Furan scispace.com |

Influence of Base and Catalyst: The nature of the base used to generate the pyridinium ylide can impact reaction efficiency. Studies have shown that bases like potassium carbonate are effective, whereas strong bases like potassium hydroxide (B78521) or weak bases like triethylamine (B128534) can be ineffective, yielding no product. clockss.org Similarly, in metal-catalyzed reactions, the choice of ligand can be critical for controlling outcomes like regioselectivity. For instance, in a palladium-catalyzed annulation, different phosphine (B1218219) ligands directed the reaction to produce different regioisomers of polysubstituted indolizines. organic-chemistry.org

Computational Approaches to Reaction Mechanism Elucidation

In recent years, computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of indolizine formation. These theoretical studies provide deep insights into reaction pathways, transition state structures, and the origins of selectivity that are often difficult to obtain through experimental means alone.

Mapping Reaction Pathways: DFT calculations are used to map the potential energy surface of a reaction, identifying the structures and relative energies of reactants, intermediates, transition states, and products.

The mechanism of the classic Tschitschibabin reaction has been investigated using DFT (B3LYP/6-31+G(d)), leading to the proposal of multiple mechanistic pathways that account for the formation of both the major and minor products observed experimentally. researchgate.netscispace.com

For 1,3-dipolar cycloadditions, computational studies have been used to confirm the concerted nature of the reaction, analyze frontier molecular orbital (FMO) interactions to predict reactivity and regioselectivity, and benchmark the performance of various DFT functionals for accuracy. d-nb.infoacs.org

Elucidating Selectivity: A key application of computational chemistry is to understand and predict the chemo-, regio-, and stereoselectivity of reactions.

A Molecular Electron Density Theory (MEDT) study, which analyzes electron density changes throughout a reaction, was employed to clarify the origin of regioselectivity in the Chichibabin reaction. researchgate.net

In a catalytically challenging Chichibabin-type alkylation, DFT calculations were crucial in proposing a plausible mechanism. They detailed the interaction between the pyridine substrate and a borane (B79455) co-catalyst and mapped the free energy profile of the catalytic cycle, explaining the observed reactivity. nih.govrsc.org

Validating Intermediates: Computational studies can support the existence of proposed, often transient, intermediates. By calculating the thermodynamic and kinetic viability of pathways involving these intermediates, researchers can strengthen mechanistic proposals. For instance, computational work has supported the intermediacy of elusive organobismuth species in related C-H functionalization reactions and has been used to rationalize the role of ruthenium-vinyl and -carbene complexes in indolizine synthesis. acs.orgresearchgate.net These studies provide a molecular-level picture that complements experimental observations from spectroscopy and kinetics. researchgate.net

Reactivity and Advanced Functionalization of the Indolizine Core

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical approach for the elaboration of the indolizine (B1195054) framework, offering alternatives to traditional cross-coupling reactions that require pre-functionalized starting materials. bohrium.comethernet.edu.et These methods enable the formation of new carbon-carbon and carbon-heteroatom bonds directly from the native C-H bonds of the indolizine ring. bohrium.com

The direct formation of C-C bonds at various positions of the indolizine core has been achieved through several catalytic systems.

Arylation: Palladium-catalyzed direct arylation of indolizines has been developed, providing a route to C-3 arylated indolizines. nih.govacs.org Mechanistic studies suggest that this transformation proceeds via an electrophilic substitution pathway rather than a C-H activation mechanism. nih.govacs.org The reaction tolerates a range of substituents on both the indolizine and the aryl halide. nih.govacs.org Furthermore, a general C-H arylation strategy has been employed for the synthesis of fluorescent benzo[a]imidazo[2,1,5-c,d]indolizine dyes. nih.gov Rhodium catalysis has also been utilized for the C-7 arylation of indolines with arylsilanes via C-H activation. wilddata.cn

Alkenylation: The alkenylation of indolizines can be achieved through various methods. Ruthenium(II)-catalyzed oxidative C-3 alkenylation represents a directing group-assisted approach for C-C bond formation. researchgate.netresearchgate.net Metal-free, remote-site C-H alkenylation of indolizines has also been reported, yielding solvatochromic dyes through a self-alkenylation process. dntb.gov.uarsc.org Additionally, palladium-catalyzed oxidative coupling of indolizines with vinylarenes provides branched α-products with high regioselectivity. acs.org Recent work has also demonstrated controlled and site-selective C-H alkenylation of indolizines with β-alkoxyvinyl trifluoromethylketones. nih.gov

Alkylation: While direct alkylation of the indolizine nucleus can be less straightforward than for other heterocycles, several methods have been developed. chim.it The Mannich reaction is a useful method for introducing aminomethyl groups at the C-1 and C-3 positions. chim.it Brønsted acid-catalyzed C-3 alkylation of indolizines with various electrophiles provides a route to C-3 functionalized indolizines in good yields. bohrium.com More recently, organocatalytic regio- and enantioselective C-1 alkylation of indolizines with δ-aryl-δ-cyano-disubstituted para-quinone methides has been achieved. acs.org Chiral phosphoric acid has also been used to catalyze the alkylation of indolizines with aminals at both C1 and C3 positions with high enantioselectivity. icm.edu.pl

Table 1: Examples of C-H Functionalization for C-C Bond Formation on the Indolizine Core

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Product Type |

|---|---|---|---|

| Arylation | PdCl2(PPh3)2/KOAc | C-3 | 3-Arylindolizines |

| Alkenylation | Ru(II) catalyst | C-3 | 3-Alkenylindolizines |

| Alkylation | Brønsted Acid | C-3 | 3-Alkylindolizines |

| Alkylation | Chiral Phosphoric Acid/Aminals | C-1 and C-3 | Chiral Alkylated Indolizines |

The direct introduction of heteroatoms onto the indolizine core is another important facet of its functionalization.

C-X Bond Formation (Halogenation): Limited information is available specifically on the direct C-H halogenation of 1-(2-Phenyl-1-indolizinyl)ethanone. However, general methods for the halogenation of indolizines are known. chim.it

C-P Bond Formation (Phosphorylation): The synthesis of α-aminophosphonates through the functionalization of indolizines has been reported, indicating the feasibility of forming C-P bonds. bohrium.com

C-S Bond Formation (Sulfenylation/Chalcogenation): Electrochemical methods have been developed for the site-selective C-H mono- and bis-chalcogenation (sulfenylation or selenylation) of indolizine frameworks. bohrium.com Additionally, visible light has been used to promote the sulfenylation of indolizines. bohrium.com Copper-catalyzed chalcogenation has also been reported as a method for C-S bond formation. bohrium.com

Electrophilic Substitution Reactions at the Indolizine Nucleus

The indolizine ring system is electron-rich and readily undergoes electrophilic substitution, with a pronounced preference for certain positions. chim.itjbclinpharm.org Molecular orbital calculations and resonance theory indicate that the C-3 position is the most reactive site for electrophilic attack, followed by the C-1 position. jbclinpharm.org

Acylation is a key electrophilic substitution reaction for the indolizine core.

Friedel-Crafts Acylation: The Friedel-Crafts reaction can be employed to acylate indolizines. chim.itjbclinpharm.org For instance, the acylation of 2-methylindolizine (B1618379) can lead to a diacetyl derivative, albeit in low yield. jbclinpharm.org In the case of 2-phenylindolizine (B189232), Friedel-Crafts acylation can result in a mixture of 1,3-diacetyl-2-phenylindolizine and 2-p-acetylphenylindolizine. jbclinpharm.org A highly efficient Friedel-Crafts type hydroxyalkylation at the C-3 position of indolizines with (hetero)arylglyoxals has also been achieved using hexafluoroisopropanol (HFIP). nih.govacs.org

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is another method for introducing an acyl group, typically a formyl group, onto the indolizine nucleus.

Other Acylation Methods: A palladium-catalyzed C-3 acylation of indolizines with α,β-unsaturated carboxylic acids has been developed, proceeding via C-H bond and C=C double bond cleavage. nih.gov The regioselectivity is directed by the carboxylic acid group. nih.gov A regioselective synthesis of 3-acylated indolizines has also been achieved using the adduct formed from dimethylformamide (DMF) and dimethyl sulfate. researchgate.net

Table 2: Regioselectivity in Electrophilic Acylation of Substituted Indolizines

| Indolizine Substrate | Acylating Agent | Catalyst/Conditions | Major Product(s) |

|---|---|---|---|

| 2-Methylindolizine | Acetyl chloride/AlCl3 | Carbon disulfide | 1,3-Diacetyl-2-methylindolizine (low yield) |

| 2-Phenylindolizine | Acetyl chloride/AlCl3 | Carbon disulfide | 1,3-Diacetyl-2-phenylindolizine and 2-p-acetylphenylindolizine |

| Indolizines | (Hetero)arylglyoxals | HFIP | 3-Hydroxyalkylated indolizines |

| Indolizines | α,β-Unsaturated carboxylic acids | Palladium catalyst | C-3 acylated indolizines |

Besides acylation, the indolizine nucleus undergoes other electrophilic substitution reactions.

Alkylation: As mentioned in section 4.1.1, direct alkylation can be achieved. Iridium-catalyzed enantioselective Friedel-Crafts type allylic substitution of indolizines with allylic alcohols provides a route to 3-allylindolizines with high yields and enantioselectivities. sioc-journal.cn

Nitration: Nitration of 2-substituted indolizines shows interesting regiochemical outcomes. For 2-methylindolizine, nitration in sulfuric acid yields primarily the 1-nitro derivative, along with smaller amounts of the 3-nitro and 1,3-dinitro derivatives. jbclinpharm.org In contrast, for 2-phenylindolizine, the phenyl ring is attacked first, affording 2-p-nitrophenylindolizine. jbclinpharm.org

Diazo Coupling: Indolizines react with arenediazonium ions to form azo derivatives. jbclinpharm.org The coupling typically occurs at the C-3 position. If this position is occupied, the C-1 position is attacked. jbclinpharm.org

Nucleophilic Addition and Rearrangement Pathways

While indolizines are generally resistant to nucleophilic attack due to their electron-rich nature, certain reaction pathways involving nucleophilic addition and subsequent rearrangements have been observed. chim.itjbclinpharm.org

Nucleophilic Addition: FeCl3-catalyzed nucleophilic addition of indolizines to activated N-heterocycles, such as in situ generated azolinium systems, has been shown to occur. thieme-connect.com This reaction leads to novel N-fused heteroaromatic scaffolds. thieme-connect.com The nucleophilic addition of indolizines primarily occurs at the C-1 position of isoquinoliniums and the C-4 site of quinoliniums. thieme-connect.com

Rearrangement Pathways: The Chichibabin indolizine synthesis, a classical method, involves an intramolecular nucleophilic attack and can be considered to proceed through rearrangement pathways. nih.govacs.org More complex skeletal rearrangements have also been documented. For instance, the reaction of 5aH,13H-chromeno[2,3-b]quinolizin-13-ones with isocyanides leads to the synthesis of pyrido[2,3-b]indolizines through a continuous cycloaddition and skeletal rearrangement process. rsc.org Some indolizines can also undergo rearrangement to form quinolizinium (B1208727) salts. digitellinc.com Furthermore, the Kornblum–DeLaMare rearrangement has been implicated in the synthesis of functionalized indolizines from β,β-difluoroperoxides and pyridinium (B92312) ylides. rsc.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. aps.orgaps.orgrsc.orguci.edu DFT calculations, often using functionals like B3LYP, are employed to determine the optimized molecular geometry of 1-(2-phenyl-1-indolizinyl)ethanone. mdpi.comscirp.org These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. researchgate.net

The electronic structure of a molecule is fundamentally described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.netcrimsonpublishers.com A smaller energy gap generally suggests higher reactivity. researchgate.netcrimsonpublishers.com For this compound, DFT calculations can map the distribution of these frontier orbitals, revealing the most probable sites for electrophilic and nucleophilic attack. mdpi.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | -5.89 | -2.01 | 3.88 |

| (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | -5.6227 | -2.3997 | 3.2230 |

| 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione | Not specified | Not specified | 3.5146 |

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors derived from DFT calculations provide a quantitative basis for predicting the chemical reactivity of this compound. scirp.orgmdpi.com These descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the energy gap between the HOMO and LUMO. mdpi.comnih.gov

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is the negative of electronegativity. mdpi.comekb.eg

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons to itself. mdpi.comekb.eg

Global Softness (S): The reciprocal of global hardness, indicating the molecule's capacity to accept electrons. mdpi.comnih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. mdpi.comekb.eg

These descriptors help in understanding the molecule's stability, reactivity, and potential interaction with other chemical species. mdpi.com For instance, a higher chemical hardness suggests greater stability, while a higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.comnih.gov

| Compound | Chemical Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | 1.94 | 3.95 | 4.03 |

| (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine | 1.6115 | Not specified | Not specified |

Spectroscopic Property Prediction (NMR, IR) through Quantum Calculations

Quantum chemical calculations are invaluable for predicting and interpreting the spectroscopic properties of this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). mdpi.comucm.es By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, the assignment of signals to specific atoms in the molecule can be confirmed. nih.govlibretexts.org This is particularly useful for complex molecules where spectral interpretation can be challenging.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with the experimental FT-IR spectrum. youtube.com This comparison aids in the assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net

Theoretical Studies on Conformational Landscapes and Aromaticity

The three-dimensional structure and flexibility of this compound are critical to its properties and function.

Conformational Landscapes: Theoretical methods can be used to explore the conformational landscape of the molecule. eurjchem.comchemicalpapers.comescientificpublishers.com This involves identifying different stable conformers (rotational isomers) and calculating their relative energies. mdpi.comrsc.org Understanding the preferred conformations is essential as they can significantly influence the molecule's reactivity and biological activity.

Aromaticity: The concept of aromaticity is central to understanding the stability and reactivity of the indolizine (B1195054) and phenyl rings in the molecule. mdpi.comillinois.edu Various theoretical methods are used to quantify aromaticity, such as:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization in a ring, with a value of 1 representing a fully aromatic system. nih.gov

These theoretical investigations provide a detailed picture of the structural and electronic factors that govern the behavior of this compound at the molecular level. researchgate.net

Preclinical Biological Evaluation and Mechanistic Insights

Target Identification and Mechanism of Action Studies (e.g., Enzyme Inhibition, Receptor Modulation)

Research into the specific molecular targets of 2-phenylindolizine (B189232) derivatives has pointed towards their potential as inhibitors of crucial enzymes involved in pathological processes. While a broad spectrum of activities has been reported for indolizine-containing compounds, including anti-inflammatory and anticancer effects, specific target identification for many derivatives, including 1-(2-Phenyl-1-indolizinyl)ethanone, is an ongoing area of investigation. nih.gov

Studies on related 2-phenylindolizine acetamide (B32628) derivatives have identified Topoisomerase-IV from S. pneumoniae as a potential target for their antibacterial activity. citedrive.comnih.gov Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for antimicrobial agents. Inhibition of this enzyme would disrupt bacterial DNA replication and lead to cell death.

Furthermore, a novel series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates were synthesized and evaluated for their inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme . nih.gov COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a therapeutic strategy for treating inflammation with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov For instance, compound 4e from this series was identified as a potent COX-2 inhibitor with an IC50 of 6.71 µM, comparable to the well-known NSAID, indomethacin. nih.gov This suggests that the 2-phenylindolizine scaffold can be effectively tailored to target specific enzymes.

Structure-Activity Relationship (SAR) Studies for Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 2-phenylindolizine derivatives, several studies have shed light on the impact of different substituents on their anticancer and antibacterial properties.

A study on a series of 2-phenylindolizine acetamide derivatives (compounds 7a-i ) revealed important SAR insights. citedrive.comnih.gov The anticancer activity of these compounds was evaluated against Colo-205 and MDA-MB-231 cell lines. citedrive.comnih.gov

| Compound | Substituent on Acetamide | Anticancer Activity (IC50 in µM) |

| Colo-205 | ||

| 7e | 4-chlorophenyl | 54.23 |

| 7h | 4-fluorophenyl | 68.62 |

This data suggests that the nature of the substituent on the terminal phenyl ring of the acetamide side chain plays a significant role in the cytotoxic activity of these compounds. Halogen substitutions, such as chlorine and fluorine at the para position, appear to be favorable for anticancer activity against these cell lines. citedrive.comnih.gov

In the context of anti-inflammatory activity, SAR studies on methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates highlighted the importance of the substituents on both the indolizine (B1195054) core and the benzoyl moiety for COX-2 inhibition. nih.gov Compound 4e , the most active in the series, possesses specific substitutions that enhance its binding to the active site of the COX-2 enzyme. nih.gov

In Vitro Cellular Mechanism Investigations (e.g., Cell Cycle Perturbation, Protein Interaction)

The cellular mechanisms underlying the observed biological activities of 2-phenylindolizine derivatives are a key area of investigation. While specific studies on this compound are scarce, research on related compounds provides clues.

For instance, novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives have been shown to act as microtubule interacting agents, causing cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells. rsc.org This suggests that indolizine-based compounds have the potential to interfere with fundamental cellular processes like mitosis.

The interaction of small molecules with proteins is a fundamental aspect of their mechanism of action. beilstein-journals.orgnih.govplos.org The ability of 2-phenylindolizine derivatives to inhibit enzymes like Topoisomerase-IV and COX-2 is a direct consequence of their interaction with these proteins. nih.govcitedrive.comnih.gov These interactions are often driven by a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. The specific amino acid residues involved in these interactions can be elucidated through techniques like molecular docking.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. researchgate.net This method provides valuable insights into the binding mode and the key interactions that stabilize the ligand-protein complex.

For the 2-phenylindolizine acetamide derivatives with antibacterial activity, molecular docking studies were performed against Topoisomerase-IV from S. pneumoniae (PDB ID: 4KPE). citedrive.comnih.gov The results indicated that these compounds fit well into the active site of the enzyme.

| Compound | Interacting Residues in Topoisomerase-IV (4KPE) | Hydrogen Bond Distance (Å) |

| 7a | Asp83 | 2.23 |

| 7c | His74, His76, Ser80 | 2.05, 1.71, 1.05 |

| 7f | Asp83 | 2.08 |

The docking analysis revealed that compounds 7a , 7c , and 7f form hydrogen bonds with key amino acid residues such as Asp83, His74, His76, and Ser80 within the active site of Topoisomerase-IV. citedrive.comnih.gov These interactions are crucial for the inhibitory activity of the compounds.

Similarly, molecular modeling studies for the anti-inflammatory 2-phenylindolizine-1-carboxylates provided a better understanding of their binding interactions with the residues at the active site of the COX-2 enzyme . nih.gov These computational analyses are instrumental in rationalizing the observed SAR and guiding the design of more potent and selective inhibitors.

Advanced Non Clinical Applications of Indolizine Derivatives

Organic Functional Materials Development

The π-conjugated framework of indolizine (B1195054) derivatives makes them prime candidates for the development of organic functional materials. chim.itusp.br Their inherent properties, such as aromaticity, planarity, and fluorescence, are foundational to their use in optoelectronic devices and other advanced material applications. chim.it Researchers have focused on synthesizing various substituted indolizines to fine-tune these properties for specific technological needs. usp.br

Indolizine derivatives are noted for their significant fluorescent properties, making them valuable as organic fluorescent molecules and dyes. researchgate.net The emission characteristics of these compounds can be tuned across the visible spectrum by modifying the substituents on the indolizine core. chemrxiv.orgresearchgate.net The presence of an aryl group, such as the phenyl group in 1-(2-Phenyl-1-indolizinyl)ethanone, and other substituents can influence the intramolecular charge transfer (ICT) processes, leading to changes in the fluorescence spectra. mdpi.com

For instance, studies on various indolizine derivatives have shown that their absorption and emission wavelengths are sensitive to solvent polarity and the electronic nature of their substituents. The introduction of electron-donating or electron-withdrawing groups can cause significant shifts in their photophysical properties. mdpi.com Derivatives of 1,2-diphenylindolizine (B8516138) have been synthesized and shown to be effective blue-emitting materials, with emission peaks around 450 nm in both solution and thin solid films, highlighting their potential for organic light-emitting devices (OLEDs). nih.gov The thermal stability of these materials is also a crucial factor for device longevity. nih.gov

Research has demonstrated that the functionalization of the indolizine scaffold allows for the creation of a wide array of fluorophores. For example, the synthesis of 1,2-diphenylindolizine derivatives via microwave-assisted Suzuki coupling reactions has yielded materials with band gaps between 3.1 and 3.4 eV and notable thermal stability. nih.gov Similarly, other studies have produced highly fluorescent indolizines with tunable emissions in both solid-state and solution. researchgate.net

Below is a table summarizing the photophysical properties of selected indolizine derivatives, illustrating the impact of substitution on their fluorescent behavior.

| Compound/Derivative Class | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Key Features & Applications |

| 1,2-Diphenylindolizine Derivatives nih.gov | --- | ~450 | --- | Blue-emitting materials for OLEDs; Enhanced thermal stability. |

| 7-(pyrimidin-4-yl)indolizine Derivative lew.ro | --- | --- | --- | Investigated for spectroscopic properties. |

| 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate researchgate.net | --- | --- | 0.55 | Promising candidate for fluorescent chemical sensors. |

| Kaleidolizine (KIz) mdpi.com | --- | --- | --- | Exhibits unique aggregation-induced emission (AIE) properties. |

| Seoul-Fluor mdpi.com | --- | --- | --- | Emission-tunable indolizine-based fluorescent core skeleton. |

The development of stable and tunable polycyclic aromatic compounds is essential for advancing the field of organic electronics. chemrxiv.org Indolizine derivatives, particularly π-expanded systems like indoloindolizines, have emerged as a promising class of materials for such applications. chemrxiv.orgacs.org These materials are being explored for use in devices like organic field-effect transistors (OFETs), which are fundamental components of flexible circuits and displays. acs.orgsigmaaldrich.com

The electronic properties of indolizine derivatives can be precisely modulated by controlling the aromaticity of the fused rings. chemrxiv.org For example, benzannulation at specific positions can fine-tune the HOMO-LUMO gap, leading to desired shifts in optoelectronic characteristics. chemrxiv.org This strategic design allows for the creation of materials with ambipolar charge transport properties, meaning they can conduct both holes (p-type) and electrons (n-type), which is advantageous for complex circuit design. chemrxiv.orgacs.org

Researchers have successfully fabricated OFETs using newly synthesized indoloindolizines. chemrxiv.org These devices have demonstrated competitive performance, showcasing the practical utility of these materials. chemrxiv.org The output characteristics of these OFETs confirm their ambipolar behavior, although challenges like contact resistance at low drain voltages, which can indicate the presence of charge trap states, are areas of ongoing research. acs.org The stability of these materials against photooxidation is another key advantage over traditional polycyclic aromatic hydrocarbons like acenes. chemrxiv.orgchemrxiv.org

| Device/Material | Key Performance Metric | Significance in Organic Electronics |

| Indoloindolizine-based OFETs chemrxiv.orgacs.org | Ambipolar charge transport | Enables fabrication of both p-type and n-type transistors, crucial for complementary circuits. acs.org |

| Indoloindolizine Materials chemrxiv.org | Enhanced stability against photooxidation | Overcomes a major limitation of conventional organic semiconductors like acenes. |

| π-Expanded Indoloindolizines chemrxiv.org | Tunable HOMO-LUMO gap via benzannulation | Allows for precise control over the material's electronic and optical properties. |

Chemical Probes and Sensing Applications

The inherent fluorescence of the indolizine scaffold makes it an excellent platform for the development of chemical probes and sensors. chim.it These sensors can detect a variety of analytes, including pH changes and specific ions, often with high sensitivity and selectivity. chim.itjlu.edu.cn The sensing mechanism frequently relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the interaction between the indolizine fluorophore and the target analyte. mdpi.comjlu.edu.cn

For example, 3-(4-aminophenyl)-indolizine derivatives have been designed as fluorescent molecular probes for pH. jlu.edu.cn These probes can ratiometrically measure pH values in the acidic range (2.1-4.2) based on changes in their fluorescence emission, suggesting their potential as intracellular pH meters. jlu.edu.cn Similarly, other indolizine-based fluorophores have been developed as pH sensors by incorporating pH-responsive groups, such as a dimethylamino group, into the structure. mdpi.com

Indolizine derivatives have also been engineered to detect metal ions. An indolizine-derived chemodosimeter was developed for the highly selective and sensitive "turn-on" detection of mercury ions (Hg²⁺) at parts-per-billion (ppb) levels. rsc.org The probe works in an aqueous micellar environment and signals the presence of mercury through a distinct blue-to-green fluorescence transition. rsc.org The selectivity of these probes is a critical feature, with many designs showing no significant response to other common ions. rsc.org The versatility of the indolizine structure allows for its application in detecting volatile organic compounds and for use in cell labeling as well. chim.it

| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit/Range |

| 3-(4-aminophenyl)-indolizine derivatives jlu.edu.cn | Protons (pH) | Photoinduced Electron Transfer (PET) | pH 2.1 - 4.2 |

| Indolizine-derived chemodosimeter (DPIC-OS) rsc.org | Mercury ions (Hg²⁺) | Cleavage of thioacetal linkage, releasing a fluorophore | 3.2 ppb (16.2 nM) |

| General Indolizine-based bioprobes chim.it | pH, Lipid droplets, Volatile Organic Compounds | Fluorescence turn-on/off | Not specified |

Supramolecular Chemistry and Molecular Recognition Processes

The structure of indolizine derivatives enables their participation in supramolecular chemistry and molecular recognition events. Their planar, aromatic nature facilitates non-covalent interactions such as π-stacking, which are fundamental to how molecules recognize and bind to each other. These interactions are crucial in various biological and chemical systems.

Indolizine derivatives have been investigated as DNA binding agents. acs.org Pyridyl-indolizine compounds, for example, have been shown to act as DNA binders. acs.orgscispace.com The interaction with DNA can be studied through various techniques, and the affinity of the binding can be influenced by the specific substituents on the indolizine ring. Some derivatives function as intercalators, inserting themselves between the base pairs of the DNA double helix. acs.org

Furthermore, intramolecular interactions within a single molecule can demonstrate principles of molecular recognition. Studies on 2-(arylmethylthio)indolizine derivatives have revealed the presence of intramolecular arene-π(cation) interactions. researchgate.net These interactions, observed through high-field shifts in NMR spectra and characteristic absorption bands in UV spectra, indicate a specific conformational arrangement where the aryl group folds back to interact with the indolizinyl cation. researchgate.net This type of self-recognition is a key concept in designing complex molecular architectures and understanding host-guest chemistry. The ability of the indolizine motif to act as a hydrogen-bond donor can also positively influence its molecular recognition capabilities by a biological target. rsc.org

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Methodologies

The synthesis of indolizine (B1195054) derivatives, including 1-(2-Phenyl-1-indolizinyl)ethanone, has traditionally relied on methods like the Tschitschibabin reaction and 1,3-dipolar cycloadditions. ijettjournal.orgresearchgate.net However, the demand for more efficient, sustainable, and diverse synthetic routes is driving innovation in this area.

Future research will likely focus on the development of novel catalytic systems, such as those employing copper(II), rhodium(III), and palladium(II), to construct the indolizine core with high regioselectivity and yield. rsc.orgmdpi.com These methods often tolerate a wider range of functional groups, allowing for the synthesis of more complex and functionally diverse indolizine derivatives. rsc.orgresearchgate.net Microwave-assisted synthesis is another promising avenue, offering significantly reduced reaction times, higher yields, and a greener approach compared to conventional heating methods. tandfonline.com

Furthermore, the development of one-pot and multicomponent reactions is a key area of interest. These strategies streamline the synthetic process by combining multiple steps into a single operation, thereby increasing efficiency and reducing waste. researchgate.netnih.gov For instance, a one-pot microwave-assisted approach has been successfully used to synthesize methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates. nih.gov The exploration of novel building blocks and reaction pathways, such as the use of β,β-difluoro peroxides in [3+2] annulation with pyridinium (B92312) ylides, will continue to expand the accessible chemical space of indolizine derivatives. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Indolizine Derivatives

| Methodology | Key Features | Advantages | Potential for this compound Synthesis |

| Catalyst-free Cycloaddition | Regiodivergent [2+2+1] cycloaddition of N-free pyridines. rsc.org | Avoids prefunctionalization of the pyridine (B92270) nitrogen. rsc.org | Applicable for creating substituted indolizine cores. |

| Copper-Catalyzed Synthesis | Reaction of pyridine, acetophenone, and nitroolefin under mild, solvent-free conditions. mdpi.com | High yields, high stereoselectivity, and good functional group tolerance. mdpi.com | Direct route to phenyl-substituted indolizines. |

| Rhodium-Catalyzed Synthesis | Utilizes rhodium(III) catalysis to react with alkynes that do not bear activating groups. rsc.org | Broader substrate scope for alkynes. rsc.org | Enables synthesis of diverse aryl-substituted indolizines. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. tandfonline.com | Reduced reaction times, higher yields, and environmentally friendly. tandfonline.com | Can significantly improve the efficiency of known synthetic routes. |

| Multicomponent Reactions | Combines multiple reactants in a single step. researchgate.netnih.gov | Increased efficiency and atom economy. researchgate.netnih.gov | Streamlined synthesis of complex indolizine structures. |

Expanding the Scope of C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules. mdpi.comsigmaaldrich.com For the indolizine core, which possesses multiple C-H bonds, the development of site-selective functionalization methods is a major research frontier. acs.org

Future efforts will likely concentrate on the use of transition metal catalysts, such as palladium and ruthenium, to achieve regioselective C-H activation at various positions of the indolizine ring. acs.orgrsc.orgrsc.org This allows for the introduction of a wide array of functional groups, including aryl, alkyl, and heteroatom-containing moieties, without the need for pre-installed activating or directing groups. mdpi.comacs.org For example, palladium-mediated C-H functionalization has been used to generate fused N-heterocycles from indolizine motifs. acs.org

Furthermore, metal-free C-H functionalization strategies, such as those promoted by hexafluoroisopropanol (HFIP) or visible light, are gaining traction. acs.org These methods offer milder reaction conditions and can provide access to novel functionalized indolizines. acs.org The ability to selectively functionalize the C3 position of indolizines with various (hetero)arylglyoxals using HFIP is a testament to the potential of this approach. acs.org The development of these techniques will be crucial for creating libraries of this compound analogs with tailored properties for biological screening and materials science applications.

Integration of Artificial Intelligence and Machine Learning in Indolizine Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery and materials science. nih.govresearchgate.netyoutube.com In the context of indolizine research, these computational tools can significantly accelerate the design and discovery of new compounds with desired properties.

ML models can be trained on existing data to predict the biological activities, physicochemical properties, and toxicity of novel indolizine derivatives. wisdomlib.orgduke.edunih.gov This predictive power allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. For instance, ML has been used in conjunction with molecular dynamics simulations to evaluate the potential of indolizine analogs as inhibitors for specific biological targets. wisdomlib.orgresearchgate.net

Furthermore, AI can be employed in computer-aided synthesis planning (CASP) to identify the most efficient synthetic routes for complex indolizine-based molecules. nih.govdoaj.org By analyzing vast databases of chemical reactions, AI algorithms can propose novel and optimized synthetic pathways. The use of deep learning models to predict property differences between molecules can also guide the molecular optimization process. duke.edu As more data on the synthesis and properties of indolizine derivatives become available, the accuracy and predictive power of these AI and ML models will continue to improve, leading to a more rational and efficient discovery process. nih.gov

Exploration of New Biological Targets and Advanced Material Properties

Indolizine derivatives have already demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govrsc.org However, the full therapeutic potential of this scaffold remains largely untapped. Future research will focus on exploring new biological targets for this compound and its analogs. This involves screening these compounds against a broader range of diseases and biological pathways. researchgate.net For example, novel indolizine derivatives are being investigated as dual cyclooxygenase and lipoxygenase inhibitors for anti-inflammatory activity and as potential antitumor agents. eurekaselect.comdrugbank.com

In the realm of materials science, the unique photophysical properties of indolizines make them attractive candidates for the development of advanced materials. mdpi.comacs.orguclm.es Researchers are exploring the use of indolizine-based compounds as fluorescent probes, organic light-emitting diodes (OLEDs), and sensors. acs.orguclm.esresearchgate.net The tunability of their emission spectra through chemical modification allows for the design of materials with specific optical properties. acs.orgrsc.org For instance, indolizine-based luminogens exhibiting aggregation-induced emission (AIE) have shown potential for white-light emission. acs.org The investigation into how different substituents on the indolizine core influence their photophysical properties will be a key area of future research, paving the way for their application in next-generation emissive materials. acs.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-(2-Phenyl-1-indolizinyl)ethanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of indolizine derivatives like this compound typically involves cyclization reactions. For example, Fischer indolization—used for analogous compounds—combines phenylhydrazine with ketones in ethanol under reflux, followed by acid-catalyzed cyclization (e.g., anhydrous ZnCl₂ in xylene) . Optimization should focus on:

- Catalyst selection : Transition-metal catalysts (e.g., Pd) may enhance regioselectivity for indolizine formation.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while xylene aids high-temperature cyclization.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating the final product.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer: Key techniques include:

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹). Artifacts from grating changes (e.g., at 1993 cm⁻¹) must be noted .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm) and methyl/ketone protons (δ 2.5–3.0 ppm). Overlapping signals in dihydroxy derivatives require 2D-COSY for resolution .

- ¹³C NMR : Carbonyl carbons appear at δ 190–210 ppm.

- Mass Spectrometry : Electron ionization (EI) confirms molecular weight (e.g., [M⁺] at m/z corresponding to C₁₆H₁₃NO).

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound, and what validation steps are critical?

Methodological Answer:

- Software : Use PyRx or Discovery Studio for docking. Preprocess the ligand (target compound) with Open Babel to generate 3D conformers .

- Protein Selection : Prioritize targets like microbial enzymes (e.g., E. coli dihydrofolate reductase) based on structural homology to derivatives with known activity .

- Validation :

- Compare binding energies (ΔG) with positive controls (e.g., co-crystallized ligands).

- Validate pose reproducibility using Swiss-PdbViewer .

- ADMET Predictions : Use SwissADME to assess Lipinski’s rule compliance (e.g., logP <5, molecular weight <500 Da) .

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended for refinement?

Methodological Answer:

Q. What strategies address contradictions in experimental vs. computational data (e.g., NMR chemical shifts or docking scores)?

Methodological Answer:

- NMR Discrepancies :

- Re-examine solvent effects (e.g., DMSO vs. CDCl₃ shifts) .

- Use DFT calculations (Gaussian 09) to simulate spectra and compare with experimental data .

- Docking Inconsistencies :

- Test multiple force fields (e.g., AMBER vs. CHARMM) to assess scoring function bias .

- Validate with mutagenesis studies if biological activity data is conflicting.

Q. How can structure-activity relationships (SAR) guide the functionalization of this compound for enhanced bioactivity?

Methodological Answer:

- Substitution Patterns :

- Experimental Design : Synthesize analogs via Suzuki coupling or Friedel-Crafts acylation, then screen against target assays (e.g., MIC for antimicrobial activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.